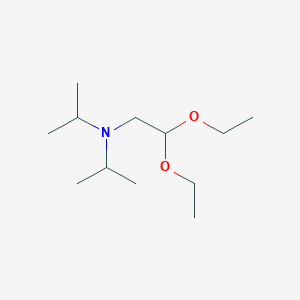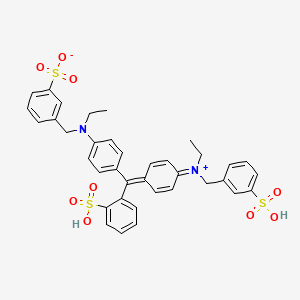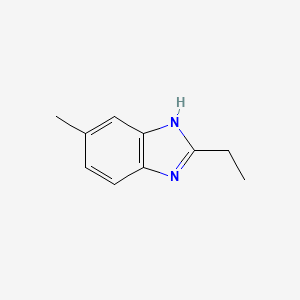
1-Allylnaphthalene
Vue d'ensemble
Description
It is a derivative of naphthalene, where an allyl group is attached to the first carbon of the naphthalene ring
Méthodes De Préparation
1-Allylnaphthalene can be synthesized through several methods. One common synthetic route involves the allylation of naphthalene using allyl halides in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar processes but on a larger scale, with optimizations for cost and yield.
Analyse Des Réactions Chimiques
1-Allylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted naphthalenes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Allylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Allylnaphthalene involves its interaction with various molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. In anticancer research, it may exert effects by interfering with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1-Allylnaphthalene can be compared with other alkylated naphthalenes, such as:
2-Allylnaphthalene: Similar structure but with the allyl group attached to the second carbon.
1-Methylnaphthalene: A methyl group instead of an allyl group.
1-Ethylnaphthalene: An ethyl group instead of an allyl group.
Propriétés
IUPAC Name |
1-prop-2-enylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFCFNWLPJRCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179588 | |
| Record name | Naphthalene, 1-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2489-86-3 | |
| Record name | 1-(2-Propen-1-yl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-allyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-allylnaphthalene, and how are they characterized?
A1: this compound is an aromatic hydrocarbon comprising a naphthalene ring system with an allyl group (-CH2CH=CH2) attached at the 1-position. Its molecular formula is C13H12, and its molecular weight is 168.23 g/mol.
- 1H NMR spectroscopy: This technique would reveal characteristic signals for the aromatic protons of the naphthalene ring and the allyl group protons, allowing for the identification of the compound and confirmation of its structure. [, ]
- IR spectroscopy: This method would show absorption bands corresponding to the specific vibrations of C-H, C=C, and aromatic ring systems present in the molecule. []
- Mass spectrometry (EI-MS): This technique would provide the molecular ion peak corresponding to the molecular weight of this compound and fragmentation patterns characteristic of the molecule. []
Q2: The provided research mentions the Claisen rearrangement of this compound derivatives. What is the significance of this reaction in organic synthesis?
A2: The Claisen rearrangement is a [, ]-sigmatropic rearrangement that involves the thermal isomerization of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. [] This reaction is highly valuable in organic synthesis for its ability to form new carbon-carbon bonds and introduce allyl groups into molecules, leading to more complex and functionalized structures.
Q3: Are there potential applications for this compound derivatives based on their reactivity?
A3: While the provided research primarily focuses on synthesis and reactivity, the diverse structures accessible through reactions like the Claisen rearrangement open possibilities for applications of this compound derivatives. For example:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















